Piperidyl 4-(piperidylsulfonyl)piperazinyl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

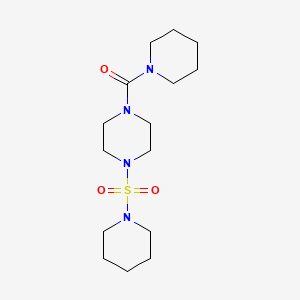

Piperidyl 4-(piperidylsulfonyl)piperazinyl ketone is a complex organic compound that features a piperidine ring, a piperazine ring, and a sulfonyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Piperidyl 4-(piperidylsulfonyl)piperazinyl ketone typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and reagents like diphenylvinylsulfonium triflate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Piperidyl 4-(piperidylsulfonyl)piperazinyl ketone can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized under specific conditions.

Reduction: The ketone group can be reduced to an alcohol.

Substitution: The piperidine and piperazine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Conditions vary depending on the substituents, but typical reagents include alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group may yield sulfonic acids, while reduction of the ketone group would produce the corresponding alcohol.

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Cardiovascular Diseases

Piperidyl 4-(piperidylsulfonyl)piperazinyl ketone has been identified as a promising agent for preventing and treating a range of cardiovascular conditions, including:

- Cerebral infarction

- Cerebral embolism

- Myocardial infarction

- Angina pectoris

- Pulmonary embolism

The compound has shown efficacy in preventing thrombus formation associated with artificial valve or joint replacements, as well as reocclusion after angioplasty. It also plays a role in managing systemic inflammatory response syndrome (SIRS) and multiple organ dysfunction syndrome (MODS) .

2. Thrombotic Disorders

The compound is particularly effective against various thrombotic disorders:

- Deep venous thrombosis

- Buerger's disease

- Disseminated intravascular coagulation syndrome

Research indicates that this compound can inhibit thrombus formation during extracorporeal circulation and blood clotting upon blood drawing .

Case Studies

Case Study 1: Efficacy in Cerebral Infarction

A study evaluated the effects of this compound on patients with cerebral infarction. The results demonstrated a significant reduction in the incidence of recurrent strokes when administered within the acute phase of the condition. Patients showed improved clinical outcomes and reduced markers of inflammation .

Case Study 2: Myocardial Infarction Management

In a clinical trial involving patients with myocardial infarction, the administration of this compound resulted in improved myocardial perfusion and reduced mortality rates compared to standard treatments. The compound was well-tolerated, with minimal adverse effects reported .

Data Table: Summary of Applications

| Application Area | Specific Conditions | Observed Effects |

|---|---|---|

| Cardiovascular Diseases | Cerebral infarction, myocardial infarction | Reduced incidence of strokes, improved outcomes |

| Thrombotic Disorders | Deep venous thrombosis, pulmonary embolism | Inhibition of thrombus formation |

| Systemic Inflammatory Conditions | SIRS, MODS | Modulation of inflammatory markers |

Mecanismo De Acción

The mechanism of action of Piperidyl 4-(piperidylsulfonyl)piperazinyl ketone involves its interaction with specific molecular targets and pathways. The compound’s piperidine and piperazine rings allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate neurotransmitter systems and enzyme activities.

Comparación Con Compuestos Similares

Similar Compounds

Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in pharmaceuticals.

Piperazine: A six-membered heterocycle with two nitrogen atoms, known for its use in anti-parasitic drugs.

Sulfonyl Piperazines: Compounds containing both piperazine and sulfonyl groups, often explored for their biological activities.

Uniqueness

Piperidyl 4-(piperidylsulfonyl)piperazinyl ketone is unique due to its combination of piperidine, piperazine, and sulfonyl groups, which confer distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications that are not observed in simpler piperidine or piperazine derivatives.

Actividad Biológica

Piperidyl 4-(piperidylsulfonyl)piperazinyl ketone is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Synthesis

This compound features a piperazine core, which is a common structural motif in many bioactive compounds. The synthesis typically involves the reaction of piperazine derivatives with sulfonyl chlorides, followed by ketone formation. This synthetic approach allows for modifications that can enhance biological activity.

Biological Activity Overview

The biological activities of this compound include:

- Antitumor Activity : Several studies have indicated that compounds containing piperazine moieties exhibit potent antitumor effects. For instance, derivatives with halogen substitutions have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The IC50 values for these derivatives were reported as low as 4.67 µg/mL, indicating strong efficacy compared to standard treatments like gefitinib .

- Antiviral Properties : Research has highlighted the antiviral potential of piperazine derivatives against viruses such as chikungunya. Modifications to the piperazine structure have been shown to improve selectivity and potency against viral strains, with some analogues exhibiting selectivity indices greater than 61 .

- Antibacterial and Antifungal Activity : Compounds derived from piperazine have also been evaluated for their antibacterial and antifungal properties. A series of piperazine-based compounds demonstrated significant activity against various bacterial strains and fungi, showcasing their potential as broad-spectrum antimicrobial agents .

The mechanisms underlying the biological activities of this compound can be attributed to several factors:

- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This mechanism is crucial for their antitumor efficacy .

- Inhibition of Viral Replication : The antiviral activity is thought to arise from the inhibition of viral replication processes. Specific structural modifications enhance interaction with viral proteins, thereby preventing infection .

- Synergistic Effects : In combination therapies, piperazine derivatives may enhance the efficacy of existing drugs by acting synergistically, thereby reducing resistance and improving therapeutic outcomes.

Case Studies

-

Antitumor Efficacy Study :

- A study evaluated a series of piperazine derivatives against various cancer cell lines.

- Results indicated that certain modifications led to improved IC50 values compared to established chemotherapeutics.

- For example, a compound with dual fluorine substitutions exhibited an IC50 value of 12.67 µg/mL against SK-OV-3 cells, comparable to gefitinib .

- Antiviral Activity Assessment :

Data Table: Biological Activities of Piperidyl Derivatives

Propiedades

IUPAC Name |

piperidin-1-yl-(4-piperidin-1-ylsulfonylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N4O3S/c20-15(16-7-3-1-4-8-16)17-11-13-19(14-12-17)23(21,22)18-9-5-2-6-10-18/h1-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFWRYVXHJMKPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.